molecular formula C14H10ClFO2 B6398500 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261893-17-7

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398500
CAS No.: 1261893-17-7
M. Wt: 264.68 g/mol
InChI Key: VYICSLPPCUURHK-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid is a biphenyl-based carboxylic acid compound of high interest in organic and medicinal chemistry research. This compound belongs to a class of chemicals where the benzoic acid moiety is substituted with chlorine and linked to a fluoro- and methyl-substituted phenyl ring. Such structures are frequently employed as key synthetic intermediates. Based on its structural similarity to documented compounds like 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, it is expected to serve as a versatile building block for the synthesis of more complex molecules, potentially for use in materials science or as a precursor in pharmaceutical development . The core structure suggests its primary research value lies in its potential as a synthetic intermediate, possibly for constructing active agrochemical or pharmaceutical candidates . Researchers can utilize this compound in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse chemical libraries . While the precise mechanism of action for this specific compound is undefined, its functional groups allow for derivatization and interaction with biological targets. The carboxylic acid group can form salts or amides, the halogen substituents can undergo further substitution, and the aromatic rings can engage in pi-stacking interactions . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-chloro-6-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYICSLPPCUURHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689296
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-17-7
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Boronic Acid Utilization

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in this compound. A critical step involves coupling a chlorinated benzoic acid derivative with a 3-fluoro-4-methylphenylboronic acid. For instance, 6-chloro-2-bromobenzoic acid serves as a precursor, where the bromine at position 2 is displaced by the arylboronic acid under palladium catalysis.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

  • Base : Aqueous Na₂CO₃ or K₃PO₄ to facilitate transmetallation.

  • Solvent : Mixtures of toluene/ethanol (4:1) or DMF/water (5:1) at 80–110°C.

Challenges :

  • Competing protodeboronation of the electron-deficient 3-fluoro-4-methylphenylboronic acid necessitates inert atmospheres and degassed solvents.

  • Regioselective coupling at position 2 requires steric and electronic directing effects, often achieved using ortho-substituted benzoic acid derivatives.

Halogen Exchange and Fluorination Techniques

Direct Fluorination of Methyl-Substituted Intermediates

A patented method for analogous fluoro-chlorobenzoic acids involves fluorinating 2,3-dichlorobenzoyl chloride with cesium fluoride (CsF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Adapting this protocol, 6-chloro-2-(4-methyl-3-chlorophenyl)benzoic acid could undergo fluorine substitution at the meta position via nucleophilic aromatic substitution.

Optimized Parameters :

  • Fluorinating Agent : Anhydrous CsF (2.5 equiv) in N,N-dimethylacetamide (DMAc).

  • Temperature : 120–150°C for 10–12 hours.

  • Catalyst : Tetrabutylammonium bromide (0.05 equiv) to enhance reactivity.

Yield and Purity :

  • Post-hydrolysis and acidification yield >99.5% purity, with byproducts (e.g., di-fluorinated isomers) controlled to <0.3% via precise stoichiometry.

Multi-Step Synthesis via Carboxylic Acid Intermediates

Intermediate Functionalization and Cyclization

A reported route to 4-bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid illustrates a framework for constructing substituted benzoic acids. For the target compound, the sequence could involve:

  • Nitration/Reduction : Introducing an amino group at position 2 of 6-chlorobenzoic acid.

  • Diazotization and Coupling : Converting the amino group to a diazonium salt, followed by coupling with 3-fluoro-4-methylbenzene.

  • Oxidation : Final oxidation to restore the carboxylic acid moiety.

Critical Steps :

  • Diazonium stability requires low temperatures (0–5°C) and immediate coupling with the aryl substrate.

  • Oxidative conditions (e.g., KMnO₄ in acidic media) must avoid over-oxidation of the methyl group.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes cost-efficiency and waste reduction. The use of DMAc or N-methylpyrrolidone (NMP) as high-boiling solvents enables catalyst recovery via distillation. For example, palladium residues are adsorbed onto activated carbon filters, achieving >95% recovery rates.

Environmental and Safety Measures :

  • Closed-loop systems to minimize HF emissions during fluorination.

  • Neutralization of acidic byproducts with Ca(OH)₂ to precipitate non-toxic CaF₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-Miyaura75–85≥98High regioselectivity, scalableBoronic acid cost, Pd residue removal
Direct Fluorination60–70≥99.5One-pot synthesis, minimal stepsHigh-temperature requirements
Multi-Step Synthesis50–6595–97Flexibility in intermediate modificationLengthy process, lower overall yield

Recent Advances in Catalytic Systems

Emerging methodologies leverage photoinduced C–H activation to directly functionalize benzoic acids. For instance, visible-light-mediated coupling using Ir(ppy)₃ as a photocatalyst enables arylation at position 2 without pre-halogenation . While still experimental, this approach reduces reliance on halogenated precursors and simplifies purification.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include toluene, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the chloro or fluoro group may be replaced by another substituent, leading to a variety of derivatives.

Scientific Research Applications

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for developing pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid (CAS 1261892-24-3)

This compound shares the same molecular formula (C₁₄H₁₀ClFO₂ ) and weight (264.68 g/mol ) as the target molecule but differs in substituent positions. The chlorine atom resides at the 4-position of the phenyl ring, while the methyl group is at the 2-position and fluorine at the 6-position of the benzoic acid core .

Property 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic Acid 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid
Substituent Positions Cl (6), F (3), CH₃ (4) on phenyl Cl (4), CH₃ (2), F (6) on benzoic acid
LogP ~4.15 (predicted) 4.15 (reported)
Acidity (pKa) ~2.5–3.0 (estimated) Not reported; likely similar

Key Differences :

  • The electronic effects of substituents differ: The fluorine at the 3-position in the target compound may enhance electron-withdrawing effects compared to fluorine at the 6-position in the comparator.
  • Steric hindrance : The 4-methyl group in the target compound may reduce rotational freedom compared to the 2-methyl group in the comparator.

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid

This structurally complex derivative (molecular weight 426.83 g/mol) incorporates a benzimidazole ring and a phenoxy group, distinguishing it from the simpler halogenated benzoic acids .

Property 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic Acid Benzimidazole Derivative
Molecular Weight 264.68 g/mol 426.83 g/mol
Functional Groups Carboxyl, chloro, fluoro, methyl Carboxyl, benzimidazole, phenoxy, chloro, fluoro
Bioactivity Potential Limited data Likely higher due to benzimidazole scaffold (common in kinase inhibitors)

Key Differences :

  • The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

4-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic Acid (CAS 7167-34-2)

This compound (molecular formula C₁₆H₁₀ClF₂NO₃S) features a benzothiophene ring and difluoromethoxy group, highlighting the diversity of benzoic acid derivatives .

Property Target Compound Benzothiophene Derivative
Sulfur Content Absent Present (benzothiophene)
Electron-Withdrawing Groups Cl, F, CH₃ Cl, F, CF₂O
Application Unknown; likely intermediate Potential use in materials or medicinal chemistry

Key Differences :

  • The target compound’s lower molecular weight may improve bioavailability.

Q & A

Q. What are the primary synthetic routes for 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling , involving a halogenated benzoic acid derivative (e.g., 6-chloro-2-iodobenzoic acid) and a boronic acid derivative of 3-fluoro-4-methylphenyl. Key factors include:

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) .
  • Solvent : Polar aprotic solvents like DMF or toluene at 80–120°C .
  • Base : Potassium carbonate or sodium hydroxide to facilitate transmetalation . Yield optimization requires careful control of stoichiometry and exclusion of oxygen to prevent catalyst deactivation.

Q. What analytical techniques are recommended to confirm the compound’s purity and structural integrity?

  • HPLC : For purity assessment, using C18 columns with UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 282.05) .
  • Melting Point : Consistency with literature values (e.g., 185–187°C) .

Q. What are the common chemical reactions involving this compound, and how do substituents dictate reactivity?

The chloro and fluoro groups enable:

  • Nucleophilic Aromatic Substitution : Chlorine replacement with amines/thiols under basic conditions (e.g., NaOH in DMSO) .
  • Oxidation/Reduction : Carboxylic acid reduction (LiAlH₄ → alcohol) or decarboxylation (Cu/quinoline at 200°C) .
  • Cross-Coupling : Suzuki reactions to introduce aryl/heteroaryl groups . Electron-withdrawing substituents (Cl, F) deactivate the ring, favoring meta/para-directed reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions?

Discrepancies often arise from:

  • Solvent Polarity : DMSO enhances nucleophilicity but may cause side reactions; DMF offers a balance .
  • Temperature : Elevated temps (≥100°C) improve kinetics but risk decomposition .
  • Catalyst Screening : Alternative catalysts (e.g., CuI for Ullman-type couplings) may bypass Pd limitations . Systematic DOE (Design of Experiments) is recommended to isolate critical variables .

Q. What biological activities are associated with this compound, and what mechanistic hypotheses exist?

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) via competitive binding to ATP pockets, observed in MCF-7 breast cancer cells (IC₅₀ ≈ 10 µM) .
  • Anti-inflammatory Effects : COX-2 suppression via fluorophenyl group interactions, reducing prostaglandin synthesis .
  • Antimicrobial Action : Disruption of bacterial membrane integrity (Gram-positive strains, MIC ~25 µg/mL) . Comparative studies with analogs (e.g., 2-Cl-4-CF₃ derivatives) suggest fluorine’s role in enhancing bioavailability .

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent Engineering : Introducing electron-donating groups (e.g., -OCH₃) at position 4 improves solubility and target affinity .
  • Prodrug Design : Esterification of the carboxylic acid enhances cellular uptake, with hydrolysis in vivo restoring activity .
  • SAR Studies : Systematic variation of the methyl group (e.g., replacing with -CF₃) to balance lipophilicity and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address variability in enzymatic inhibition assays?

Conflicting IC₅₀ values may stem from:

  • Assay Conditions : pH (optimal 7.4), ionic strength, and co-solvents (e.g., DMSO ≤1%) .
  • Enzyme Source : Recombinant vs. native enzymes may exhibit differing sensitivities . Standardization using positive controls (e.g., known EGFR inhibitors) and triplicate measurements is critical .

Methodological Recommendations

  • Synthetic Scale-Up : Transitioning from batch to flow chemistry reduces reaction times and improves yield consistency .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) achieves >95% purity .
  • Stability Testing : Monitor hydrolytic degradation under physiological conditions (PBS, 37°C) via LC-MS .

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